![molecular formula C25H30N6OS B2437598 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione CAS No. 689266-11-3](/img/no-structure.png)
4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H30N6OS and its molecular weight is 462.62. The purity is usually 95%.
BenchChem offers high-quality 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research has highlighted the significance of heterocyclic substituents in enhancing the anticancer activity of compounds. A study by Konovalenko et al. (2022) compared the anticancer activity of isoquinolines with different heteroaromatic substituents, demonstrating the impact of the heterocyclic substituents on their anticancer efficacy. Although not directly mentioning the specific compound , this study underscores the potential of heterocyclic compounds in cancer treatment, suggesting a possible area of application for the compound of interest (Konovalenko et al., 2022).
Anti-inflammatory and Antimicrobial Activity
Another area of application is in the development of anti-inflammatory and antimicrobial agents. Research by Fahmy et al. (2012) on substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, including heterocyclic moieties similar to the compound , showed significant anti-inflammatory activities. This suggests the potential of such compounds in creating new anti-inflammatory drugs (Fahmy et al., 2012).
Moreover, Dilebo et al. (2021) synthesized a series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines, which were evaluated for anti-Mycobacterium tuberculosis properties. The promising activity against Mtb suggests the compound's potential application in tackling tuberculosis, highlighting the versatility of quinazoline derivatives in addressing different microbial threats (Dilebo et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione' involves the reaction of 4-chloroquinazoline-2-thiol with N-[(4-cyclohexylmethyl)amino]-4-piperidone followed by the reaction of the resulting intermediate with 4-(2-pyridyl)piperazine-1-carboxylic acid. The final step involves the conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with ammonia to yield the desired product.", "Starting Materials": [ "4-chloroquinazoline-2-thiol", "N-[(4-cyclohexylmethyl)amino]-4-piperidone", "4-(2-pyridyl)piperazine-1-carboxylic acid", "Thionyl chloride", "Ammonia" ], "Reaction": [ "Step 1: 4-chloroquinazoline-2-thiol is reacted with N-[(4-cyclohexylmethyl)amino]-4-piperidone in the presence of a base such as potassium carbonate to yield the intermediate product.", "Step 2: The intermediate product from step 1 is reacted with 4-(2-pyridyl)piperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired product.", "Step 3: The carboxylic acid group in the product from step 2 is converted to the corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride from step 3 is reacted with ammonia to yield the final product, 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione." ] } | |
CAS番号 |
689266-11-3 |
製品名 |
4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione |
分子式 |
C25H30N6OS |
分子量 |
462.62 |
IUPAC名 |
(4-pyridin-2-ylpiperazin-1-yl)-[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexyl]methanone |
InChI |
InChI=1S/C25H30N6OS/c32-24(31-15-13-30(14-16-31)22-7-3-4-12-26-22)19-10-8-18(9-11-19)17-27-23-20-5-1-2-6-21(20)28-25(33)29-23/h1-7,12,18-19H,8-11,13-17H2,(H2,27,28,29,33) |
InChIキー |
JKXLDHSBXMIWQR-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



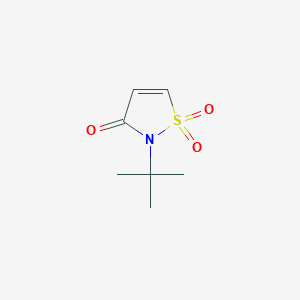
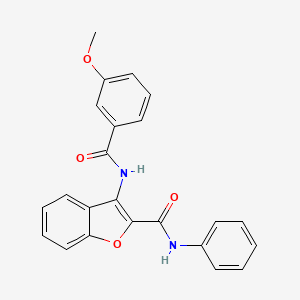
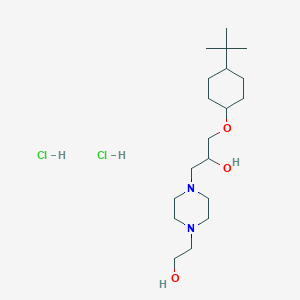
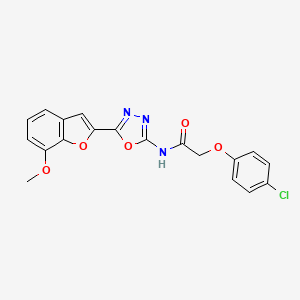
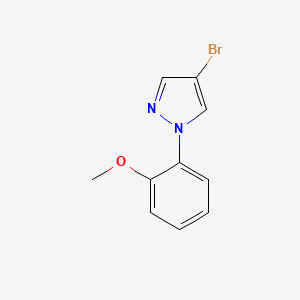
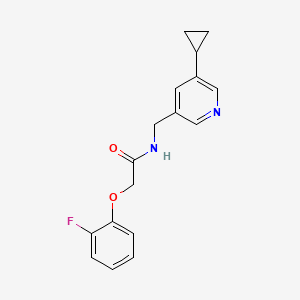
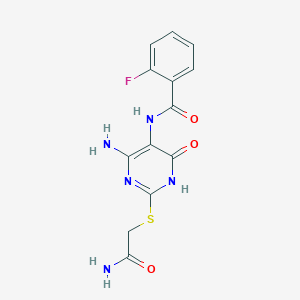
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)
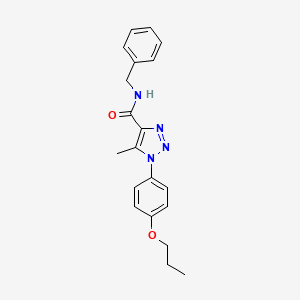
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2437535.png)
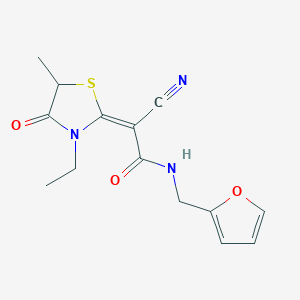
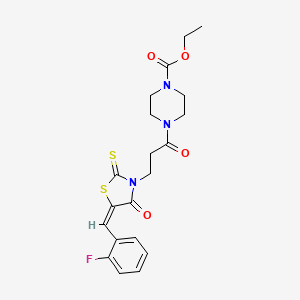
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B2437539.png)